Ambiguine
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Overview
Description
Ambiguine is a class of indole alkaloid natural products first isolated from cyanobacteria, specifically from species such as Fischerella ambigua . These compounds have garnered significant interest due to their complex structures and diverse bioactivities, including antibacterial, antifungal, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of ambiguines, such as (+)-ambiguine G, involves a multi-step process. One notable synthesis starts from (S)-carvone oxide, which is converted to a chlorinated cyclohexanone in two steps . This intermediate is then transformed into an ethoxy diene and subjected to a cycloaddition with an indolic silyl ether to introduce the indole unit and form the seven-membered ring of the target compound . The resulting tetracyclic intermediate undergoes an intramolecular Friedel–Crafts reaction to form the pentacyclic skeleton .
Industrial Production Methods
Industrial production methods for ambiguines are not well-documented, likely due to the complexity of their structures and the challenges associated with their synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.
Chemical Reactions Analysis
Ambiguines undergo various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific ambiguine being studied and the reaction conditions employed.
Scientific Research Applications
Ambiguines have a wide range of scientific research applications:
Chemistry: Used as model compounds for studying complex natural product synthesis.
Biology: Investigated for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of ambiguines involves their interaction with molecular targets and pathways within cells. For example, ambiguine I isonitrile is a potent NF-κB inhibitor, which plays a crucial role in regulating immune response and inflammation . This inhibition can lead to cytotoxic effects on cancer cells, making ambiguines promising candidates for anticancer therapies .
Comparison with Similar Compounds
Ambiguines are part of the larger hapalindole family, which includes compounds like hapalindoles, welwitindolinones, and fischerindoles . These compounds share a common indole-isonitrile skeleton but differ in their specific ring structures and functional groups . The unique seven-membered ring in ambiguines distinguishes them from other members of the hapalindole family .
Similar Compounds
- Hapalindoles
- Welwitindolinones
- Fischerindoles
Ambiguines’ unique structural features and bioactivities make them valuable for various scientific and medical research applications.
Properties
CAS No. |
68388-52-3 |
---|---|
Molecular Formula |
C28H45NO8 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(2-methoxyethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3 |
InChI Key |
PZQUJIBUDVFDII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC |
Origin of Product |
United States |
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